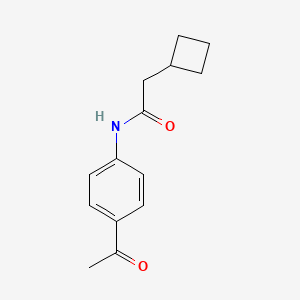

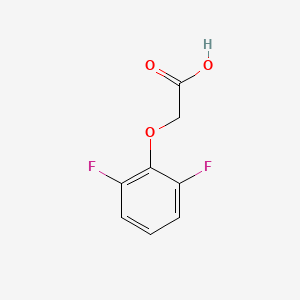

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of HMBO involves several steps, including the condensation of 2-methoxybenzaldehyde with furfural to form the furan ring. Subsequent reactions lead to the formation of the oxalamide moiety. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic protocols are available in the literature .

Molecular Structure Analysis

HMBO’s molecular formula is C20H21N1O6. Its three-dimensional structure reveals the presence of a furan ring, a methoxybenzyl group, and an oxalamide linkage. The compound’s stereochemistry and conformation play a crucial role in its biological activity. X-ray crystallography studies have provided insights into its precise arrangement .

Chemical Reactions Analysis

HMBO participates in several chemical reactions, including hydrolysis, esterification, and amidation. Its oxalamide functionality can undergo nucleophilic attack, leading to the formation of derivatives. Researchers have explored its reactivity with various electrophiles, providing a foundation for designing analogs with improved properties .

Physical And Chemical Properties Analysis

Scientific Research Applications

Synthesis and Structural Analysis

Benzofuran Derivatives Synthesis : A study on the synthesis of benzofuran derivatives through the rearrangement of furyl(aryl)alkanes suggests the potential for creating diverse bioactive compounds, which could have implications in medicinal chemistry and material science. These compounds were synthesized by alkylation of 2-methylfuran with various 2-hydroxybenzylic alcohols and further rearranged into corresponding benzofuran derivatives, highlighting the versatility of furan compounds in synthetic organic chemistry (A. Gutnov et al., 1999).

Crystal Structure of N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide : The detailed crystal structure analysis of this compound can provide insights into the design of novel molecules with potential applications in material science or as ligands in metal complexes for catalysis or therapeutic use (Meili Zhang et al., 2008).

Pharmacological Activities

Novel Pharmacologically Active Furanyl Derivatives : Research on furanyl derivatives from red seaweed showed significant anti-inflammatory and antioxidative effects, suggesting that structurally similar compounds like "N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide" could potentially be explored for their pharmacological benefits in treating inflammation or oxidative stress-related diseases (Fasina Makkar, K. Chakraborty, 2018).

Anticancer Evaluation of Derivatives : The synthesis and evaluation of specific 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one derivatives for their anticancer activity highlight the importance of structural modification in developing new therapeutic agents. This suggests that modifications to the "N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide" structure could yield compounds with potential anticancer properties (O. Bekircan et al., 2008).

Safety and Hazards

properties

IUPAC Name |

N'-[2-hydroxy-2-(5-methylfuran-2-yl)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O5/c1-11-7-8-15(24-11)13(20)10-19-17(22)16(21)18-9-12-5-3-4-6-14(12)23-2/h3-8,13,20H,9-10H2,1-2H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSYSBKKBHSCBHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-2-(5-methylfuran-2-yl)ethyl)-N2-(2-methoxybenzyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide](/img/structure/B2796585.png)

![N-(4-ethylphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2796586.png)

![N-cyclohexyl-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2796587.png)

![N-[(2-fluorophenyl)methyl]bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B2796593.png)

![7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2796599.png)

![ethyl 6-methyl-4-[(4-nitrophenyl)methylsulfanyl]-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2796602.png)

![2-[4-[6-(3-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]-4-methylpyrimidine](/img/structure/B2796604.png)